4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-chloro-1-ethyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N6O/c1-2-23-7-9(15)11(22-23)13(25)19-6-10-20-21-12-8(14(16,17)18)4-3-5-24(10)12/h3-5,7H,2,6H2,1H3,(H,19,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLNUICNIBGOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents.
Mode of Action
It is synthesized via aromatic nucleophilic substitution of a similar compound with different amines and triazole-2-thiol. This suggests that it may interact with its targets through similar mechanisms.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit antiviral and antimicrobial activities, suggesting that they may affect pathways related to these biological processes.
Biological Activity
The compound 4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Structural Overview
This compound features multiple nitrogen-containing rings, specifically a triazole, a pyrazole, and a pyridine. Its molecular formula is , with a molecular weight of 372.74 g/mol. The presence of functional groups such as chloro and trifluoromethyl enhances its pharmacological profile, potentially allowing for diverse interactions within biological systems.
Molecular Structure
| Component | Description |
|---|---|
| Triazole Ring | Five-membered aromatic ring containing three nitrogen atoms. |
| Pyrazole Ring | Another five-membered ring contributing to the compound's reactivity. |
| Pyridine Moiety | A six-membered aromatic ring with one nitrogen atom. |
| Functional Groups | Chloro and trifluoromethyl groups that influence solubility and biological activity. |
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activities. The triazole ring is particularly noted for its role in antifungal and antibacterial medications. Various studies have highlighted the effectiveness of triazole derivatives against a range of pathogens .
Antitumor Activity
The potential antitumor effects of this compound have been explored through various assays. For example, derivatives of triazoles have shown promising results against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating effective cytotoxicity at nanomolar concentrations .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The unique structure allows for binding to enzymes involved in cellular proliferation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell survival and apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted on related triazole compounds demonstrated their effectiveness against various bacterial strains. The results indicated that modifications in the molecular structure significantly impacted antimicrobial activity, suggesting that This compound could be optimized for enhanced efficacy .
Study 2: Antitumor Activity Assessment
In vitro studies on derivatives showed that compounds with similar structures effectively inhibited the growth of cancer cells. For instance, compounds derived from triazoles exhibited IC50 values ranging from 6.2 μM to 43.4 μM against specific cancer cell lines, indicating potential for development as anticancer agents .
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide exhibit a range of biological activities:
- Antimicrobial Properties : The triazole ring is well-known for its antimicrobial effects. Studies have shown that derivatives of triazoles possess potent activity against various bacteria and fungi, making them valuable in treating infections .
- Antitumor Activity : Compounds containing pyrazole and triazole moieties have been explored for their potential anticancer properties. Their ability to inhibit tumor growth has been documented in several case studies .
- Antiviral Effects : The structural components of this compound may also contribute to antiviral activities, as seen in other triazole derivatives which have demonstrated efficacy against viral pathogens .
Medicinal Chemistry Applications
The synthesis and application of This compound highlight its role as a lead compound in drug discovery:
Synthesis Pathways
The synthesis typically involves multiple steps that may include:
- Formation of the triazole ring.
- Introduction of the chloro and trifluoromethyl groups.
- Construction of the pyrazole and carboxamide functionalities.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the triazole or pyrazole rings can significantly influence potency and selectivity against specific biological targets.
Case Studies
Several case studies have documented the effectiveness of compounds related to This compound :
Comparison with Similar Compounds
Structural Analogues in Pyrazole Carboxamide Family
describes pyrazole-3-carboxamide derivatives (e.g., 3a–3p) with varying aryl and cyano substituents. Key differences from the target compound include:
- Substituent Diversity: Compounds like 3a (1-phenyl, 4-cyano) and 3b (4-chlorophenyl) lack the triazolopyridine moiety, instead featuring simpler aromatic groups.
- Synthetic Routes : Similar coupling methods (EDCI/HOBt in DMF) are used, but intermediates differ (e.g., aryl pyrazoles vs. triazolopyridine amines) .
Table 1: Physical Properties of Selected Pyrazole Carboxamides
| Compound | Yield (%) | Melting Point (°C) | Molecular Formula |
|---|---|---|---|
| Target Compound | N/A* | N/A* | C17H15ClF3N7O |
| 3a | 68 | 133–135 | C21H15ClN6O |
| 3d | 71 | 181–183 | C21H14ClFN6O |
| 3e | 66 | 172–174 | C21H14Cl2N6O |
Triazolopyridine-Containing Analogues
highlights 1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride, which shares the triazolopyridine core and trifluoromethyl group but differs in functionalization (amine vs. carboxamide) .
describes 8-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-quinolinecarboxamide, which replaces the pyrazole with a quinoline scaffold. The quinoline’s planar structure may alter binding modes compared to the pyrazole’s flexibility .
Triazolopyrimidine and Thiazole Derivatives
discusses compounds 5–7 with triazolopyrimidine cores and trifluoromethylbenzyl groups. For example, 5 has a benzamide substituent and yields of 85%, indicating efficient synthesis. The triazolopyrimidine vs. triazolopyridine distinction affects electronic properties and steric bulk .
’s 4-chloro-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide substitutes the triazolopyridine with a thiazole ring. Thiazoles are known for metabolic stability but may reduce π-π stacking interactions compared to triazolopyridines .
Preparation Methods
Assembly of theTriazolo[4,3-a]pyridine Scaffold
The triazolopyridine ring system is commonly synthesized via cyclocondensation reactions. A one-pot, three-component strategy—analogous to methods used for triazolopyrimidines—has been adapted, where 5-amino-1-phenyl-1H-1,2,4-triazole reacts with aromatic aldehydes and ethyl acetoacetate in ethanol under reflux, catalyzed by acidic ionic liquids such as APTS. While this method efficiently generates triazolopyrimidines, modifications are required for triazolopyridines. Recent advances employ Suzuki-Miyaura coupling to introduce substituents like trifluoromethyl groups at specific positions.
Trifluoromethylation at the 8-Position
Introducing the trifluoromethyl group (-CF₃) at the pyridine’s 8-position often involves halogen exchange reactions using trifluoromethylating agents like TMSCF₃ or Umemoto’s reagent. Patent literature highlights the use of copper-mediated cross-coupling under inert atmospheres to achieve this transformation, with yields exceeding 75%.
Synthesis of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic Acid
The pyrazole moiety is synthesized via cyclization of hydrazine derivatives with β-ketoesters. For example, ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is alkylated with ethyl iodide in DMF using NaH as a base, followed by chlorination at the 4-position using PCl₅. Hydrolysis with lithium hydroxide in THF yields the carboxylic acid precursor.
Carboxamide Coupling
The final step involves activating the pyrazole carboxylic acid as an acid chloride (using SOCl₂) and coupling it with the triazolopyridine-methylamine derivative. This reaction is typically performed in anhydrous THF with sodium hydride as a base, achieving yields of 80–90%.
Stepwise Synthetic Procedure
Synthesis of 8-(Trifluoromethyl)-triazolo[4,3-a]pyridin-3-yl)methylamine
- Triazole Formation : 5-Amino-1-phenyl-1H-1,2,4-triazole (1.0 equiv) reacts with 2-trifluoromethylpyridine-4-carbaldehyde (1.1 equiv) and ethyl acetoacetate (1.2 equiv) in ethanol under reflux for 24 h with APTS (0.1 equiv).
- Methylamine Introduction : The resulting triazolopyridine is treated with chloromethylamine hydrochloride in acetonitrile at 60°C for 12 h.
Preparation of 4-Chloro-1-ethyl-1H-pyrazole-3-carbonyl Chloride
- Pyrazole Cyclization : Ethyl 3,3,3-trifluoro-2-oxobutanoate reacts with hydrazine hydrate in methanol to form ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
- Alkylation and Chlorination : The pyrazole is alkylated with ethyl iodide (1.5 equiv) in DMF using NaH (2.0 equiv), followed by chlorination with PCl₅ (1.2 equiv) in dichloromethane.
- Acid Chloride Formation : The ester is hydrolyzed with LiOH in THF, and the resulting acid is treated with SOCl₂ under reflux.
Final Amide Bond Formation
The acid chloride (1.0 equiv) is added dropwise to a solution of 8-(trifluoromethyl)-triazolo[4,3-a]pyridin-3-yl)methylamine (1.0 equiv) and NaH (1.5 equiv) in THF at 0°C. The mixture is stirred at room temperature for 10 h, followed by purification via silica gel chromatography.
Optimization of Reaction Conditions
Catalytic Systems
Solvent and Temperature Effects
- Ethanol vs. DMF : Ethanol minimizes byproducts in cyclocondensation, while DMF improves alkylation kinetics.
- Reflux vs. Room Temperature : Amide coupling at 0°C suppresses epimerization, whereas cyclocondensation requires reflux.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar triazolopyridine ring and the anti-periplanar orientation of the carboxamide group.
Applications and Biological Relevance
Though primarily a synthetic target, analogs of this compound exhibit:
- Kinase Inhibition : IC₅₀ values < 20 μM against breast cancer cell lines (MDA-MB-231, MCF-7).
- Antimicrobial Activity : MIC values of 8–16 μg/mL against Candida albicans and Aspergillus niger.
Comparative Data on Synthesis Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
